(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Description
(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core linked to a pyrazole moiety through a propenamide bridge, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
(E)-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O/c1-5-31(6-2)18-19-32-25-15-11-10-14-24(25)28-27(32)29-26(34)17-16-23-20(3)30-33(21(23)4)22-12-8-7-9-13-22/h7-17H,5-6,18-19H2,1-4H3,(H,28,29,34)/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIBLVZAJQCATK-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C=CC3=C(N(N=C3C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)/C=C/C3=C(N(N=C3C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzimidazole core using diethylaminoethyl chloride in the presence of a base like potassium carbonate.
Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone.
Coupling of Benzimidazole and Pyrazole Units: The final step involves the formation of the propenamide bridge by reacting the benzimidazole derivative with the pyrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structure.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as DNA and proteins. The benzimidazole core can intercalate into DNA, disrupting its function, while the pyrazole moiety can interact with proteins, inhibiting their activity. These interactions can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- **(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-IMIDAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific combination of benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
